molecular formula C12H15N3OS B5142461 N~1~-[5-(PROPYLSULFANYL)-1H-1,3-BENZIMIDAZOL-2-YL]ACETAMIDE

N~1~-[5-(PROPYLSULFANYL)-1H-1,3-BENZIMIDAZOL-2-YL]ACETAMIDE

Cat. No.: B5142461
M. Wt: 249.33 g/mol
InChI Key: WGVYAKQGUNSPTA-UHFFFAOYSA-N
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Description

N~1~-[5-(PROPYLSULFANYL)-1H-1,3-BENZIMIDAZOL-2-YL]ACETAMIDE is a chemical compound known for its potential applications in various scientific fields. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a propylsulfanyl group attached to the benzimidazole ring, which imparts unique chemical properties.

Properties

IUPAC Name

N-(6-propylsulfanyl-1H-benzimidazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3OS/c1-3-6-17-9-4-5-10-11(7-9)15-12(14-10)13-8(2)16/h4-5,7H,3,6H2,1-2H3,(H2,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGVYAKQGUNSPTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=CC2=C(C=C1)N=C(N2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[5-(PROPYLSULFANYL)-1H-1,3-BENZIMIDAZOL-2-YL]ACETAMIDE typically involves the reaction of 5-(propylsulfanyl)-1H-benzimidazole with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as dichloromethane or chloroform. The product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N~1~-[5-(PROPYLSULFANYL)-1H-1,3-BENZIMIDAZOL-2-YL]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The propylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the propylsulfanyl group, yielding the parent benzimidazole derivative.

    Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H~2~O~2~) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Parent benzimidazole derivative.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

N~1~-[5-(PROPYLSULFANYL)-1H-1,3-BENZIMIDAZOL-2-YL]ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-[5-(PROPYLSULFANYL)-1H-1,3-BENZIMIDAZOL-2-YL]ACETAMIDE involves its interaction with specific molecular targets. In biological systems, it may inhibit the polymerization of tubulin, similar to other benzimidazole derivatives, leading to disruption of microtubule formation and cell division . This mechanism is particularly relevant in its antiparasitic and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-[5-(PROPYLSULFANYL)-1H-1,3-BENZIMIDAZOL-2-YL]ACETAMIDE is unique due to the presence of the acetamide group, which imparts distinct chemical reactivity and potential biological activity. Its structural modifications allow for targeted applications in various scientific fields, making it a versatile compound for research and development.

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